

Flt3-IN-25: A Comprehensive Kinase Selectivity Profile and Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML. **Flt3-IN-25** (also known as compound 17) is a potent and selective inhibitor of FLT3 kinase, demonstrating significant promise in preclinical studies. This technical guide provides a detailed overview of the kinase selectivity profile of **Flt3-IN-25**, comprehensive experimental protocols for its evaluation, and a summary of the key signaling pathways involved.

Kinase Selectivity Profile of Flt3-IN-25

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **Flt3-IN-25** has been profiled against a broad panel of kinases to ascertain its selectivity. The primary inhibitory activity is directed against wild-type and mutated forms of FLT3.

Biochemical Inhibition Data



The half-maximal inhibitory concentrations (IC50) of **Flt3-IN-25** against key kinases are summarized in the table below. This data highlights the potent and selective inhibition of FLT3 variants.

Kinase Target	IC50 (nM)
FLT3-ITD	0.8[1]
FLT3-D835Y	1.9[1]
FLT3-WT	1.2
c-KIT	>400[1]
CSF-1R	15.6
PDGFRα	28.9
PDGFRβ	20.1
VEGFR1	89.3
VEGFR2	55.4

Data for FLT3-WT, CSF-1R, PDGFR α/β , and VEGFR1/2 are derived from the KINOMEscan data presented in the supporting information of the primary publication and converted from % inhibition at a given concentration to an approximate IC50 value for comparative purposes where direct IC50 values were not provided.

KINOMEscan Selectivity Profile

To provide a comprehensive overview of its selectivity, **Flt3-IN-25** was profiled against a large panel of kinases using the KINOMEscan platform. This competition binding assay measures the ability of a compound to displace a ligand from the kinase active site. The results are typically reported as the percentage of kinase remaining bound to the ligand at a specific compound concentration.

At a concentration of 1 μ M, **Flt3-IN-25** demonstrated remarkable selectivity for FLT3. The vast majority of the 468 kinases tested showed minimal inhibition (retaining >90% of their activity).



This high degree of selectivity suggests a lower potential for off-target toxicities. The primary off-targets identified with significant inhibition are listed in the table above.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **Flt3-IN-25**.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay was utilized to determine the IC50 values of Flt3-IN-25 against purified kinases.

Materials:

- Recombinant human kinases (FLT3-ITD, FLT3-D835Y, c-KIT, etc.)
- ATP
- Kinase-specific peptide substrate
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Flt3-IN-25 (dissolved in DMSO)
- Stop solution (e.g., containing EDTA)
- Microtiter plates

Procedure:

- Prepare serial dilutions of Flt3-IN-25 in DMSO and then dilute further in the kinase reaction buffer.
- In a microtiter plate, add the kinase, the peptide substrate, and the diluted Flt3-IN-25 or DMSO (for control).
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each specific kinase.



- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding the stop solution.
- The amounts of phosphorylated and unphosphorylated substrate are then separated and quantified using a microfluidic mobility-shift assay on a Caliper Life Sciences EZ Reader.
- The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTS Assay)

This assay was used to assess the anti-proliferative activity of Flt3-IN-25 in AML cell lines.

Cell Lines:

- MV4-11 (homozygous for FLT3-ITD)
- MOLM-13 (heterozygous for FLT3-ITD)

Materials:

- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin.
- Flt3-IN-25 (dissolved in DMSO)
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Procedure:

- Seed MV4-11 or MOLM-13 cells into 96-well plates at a density of 5 x 10 4 cells/well in 100 μ L of culture medium.
- Prepare serial dilutions of Flt3-IN-25 in culture medium.



- Add 100 μL of the diluted compound or medium with DMSO (for control) to the respective wells.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- After the incubation period, add 20 μL of MTS reagent to each well.
- Incubate the plates for an additional 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.

KINOMEscan Profiling

This is a competition-based binding assay used to determine the kinase selectivity profile.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

Procedure (General Overview):

- A library of human kinases, each tagged with a unique DNA barcode, is used.
- An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
- **Flt3-IN-25** is added to the kinase-ligand mixture at a fixed concentration (e.g., $1 \mu M$).
- The mixture is incubated to allow for binding competition to reach equilibrium.
- The solid support is washed to remove unbound components.
- The amount of each kinase bound to the immobilized ligand is determined by quantifying its corresponding DNA tag using qPCR.

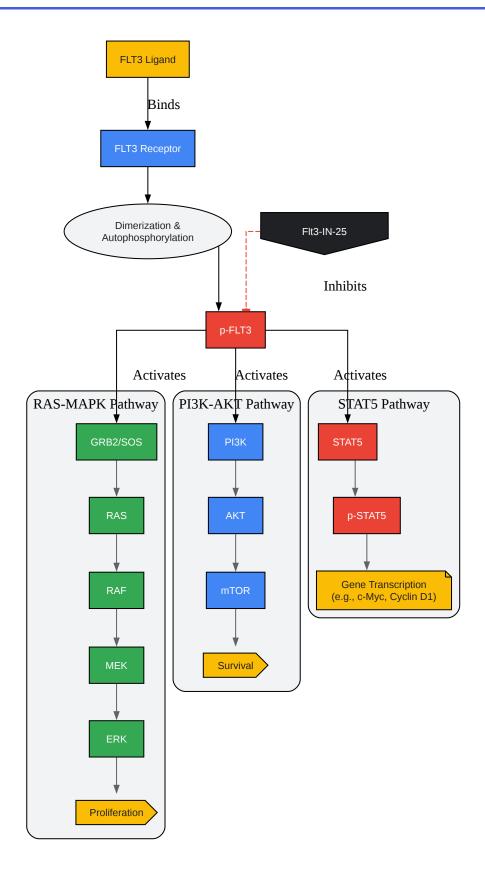


• The results are expressed as the percentage of the DMSO control (% control), where a lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathways and Experimental Workflows

Visual representations of the FLT3 signaling pathway and the experimental workflow for kinase inhibition assays are provided below using Graphviz.





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Caption: FLT3 signaling pathway and the point of inhibition by Flt3-IN-25.





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Caption: Experimental workflow for the in vitro kinase inhibition assay.

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References

- 1. pubs.acs.org [pubs.acs.org]
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